molecular formula C12H9BrN2O2 B2701657 (3-Bromophenyl)-(2-nitrophenyl)amine CAS No. 28536-27-8

(3-Bromophenyl)-(2-nitrophenyl)amine

Cat. No. B2701657
CAS RN: 28536-27-8
M. Wt: 293.12
InChI Key: MZKMLILHEXPYAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to “(3-Bromophenyl)-(2-nitrophenyl)amine” has been studied using techniques like X-ray diffraction . These studies provide insights into the atomic arrangement and bonding within the molecule.

Mechanism of Action

The mechanism of action of compounds similar to “(3-Bromophenyl)-(2-nitrophenyl)amine” is not clearly documented in the available resources .

Safety and Hazards

Compounds similar to “(3-Bromophenyl)-(2-nitrophenyl)amine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-bromophenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMLILHEXPYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)-(2-nitrophenyl)amine

Synthesis routes and methods

Procedure details

10 g (49.5 mmol) of 2-bromonitrobenzene, 13 g (163 mmol) of sodium acetate, and 10 g (59 mmol) of 3-bromoaniline were stirred at 180° C. for 8 hours in an argon atmosphere. After cooling the reaction solution to room temperature, the reaction solution was diluted with ethyl acetate, and filtered. After concentrating the filtrate, the residue was washed with methanol to obtain (3-bromophenyl)-(2-nitrophenyl)amine.
Quantity
10 g
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Reaction Step One
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13 g
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reactant
Reaction Step One
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10 g
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reactant
Reaction Step One
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0 (± 1) mol
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